Cas no 392711-19-2 (Rapamycin-d)

Rapamycin-d is a deuterated analog of rapamycin, a well-known macrolide compound with immunosuppressive and antiproliferative properties. The incorporation of deuterium atoms enhances the metabolic stability of the molecule, potentially improving its pharmacokinetic profile by reducing the rate of oxidative metabolism. This modification can lead to prolonged half-life and increased bioavailability, making Rapamycin-d a valuable tool for research in immunology, oncology, and aging studies. Its utility extends to mechanistic investigations where stable isotope labeling is required for tracking or quantification purposes. The compound retains the biological activity of rapamycin while offering superior analytical performance in mass spectrometry and NMR-based assays.
Rapamycin-d structure
Rapamycin-d structure
商品名:Rapamycin-d
CAS番号:392711-19-2
MF:C51H76D3NO13
メガワット:917.19
CID:860057

Rapamycin-d 化学的及び物理的性質

名前と識別子

    • Rapamycin-d3 (contains d0) Technical Grade
    • RapaMycin-D3
    • SiroliMus-D3
    • SiroliMus-D3/ RapaMycin-D3
    • Rapamycin-d
    • インチ: 1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3
    • InChIKey: QFJCIRLUMZQUOT-PGDKAFJSSA-N
    • ほほえんだ: C1C=C[C@@H](C)C[C@H](C(=O)[C@@H]([C@H](O)C(=C[C@H](C(C[C@@]([H])([C@H](C)C[C@@H]2CC[C@@H](O)[C@H](OC)C2)OC(=O)[C@@]2(CCCCN2C(C([C@]2(O)O[C@@](CC[C@H]2C)(C[C@H](OC([2H])([2H])[2H])C(C)=CC=1)[H])=O)=O)[H])=O)C)C)OC)C |t:1,12,61,63|

Rapamycin-d 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-10219S-1mg
Rapamycin-d
392711-19-2 ≥93.0%
1mg
¥2200 2024-07-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R140726-5mg
Rapamycin-D3,≥95%
392711-19-2 ≥95%
5mg
¥11040 2023-09-09
TRC
R124002-1mg
Rapamycin-d3 (contains d0) Technical Grade
392711-19-2
1mg
$ 230.00 2023-09-15
SHENG KE LU SI SHENG WU JI SHU
sc-219952-1 mg
Rapamycin-d3 (contains d0),
392711-19-2
1mg
¥2,858.00 2023-07-10
ChemScence
CS-0084530-50mg
Rapamycin-d3
392711-19-2
50mg
$1800.0 2021-09-02
BAI LING WEI Technology Co., Ltd.
R124002-1mg
Rapamycin-d3 (contains d0) Technical Grade
392711-19-2
1mg
¥ 2590 2022-09-02
BAI LING WEI Technology Co., Ltd.
S17ABC-RC1091-1mg
Rapamycin-d3 (contains d0) Technical Grade
392711-19-2 95%
1mg
¥3904 2023-11-24
BAI LING WEI Technology Co., Ltd.
R67731775-1mg-1mg
Rapamycin-d
392711-19-2
1mg
¥3600 2023-11-24
Ambeed
A1194000-1mg
Rapamycin, 7-O-demethyl-7-O-(methyl-D3)-
392711-19-2 98% +98%atom%D
1mg
$180.0 2024-07-19
MedChemExpress
HY-10219S-500μg
Rapamycin-d
392711-19-2 ≥93.0%
500μg
¥1350 2024-07-20

Rapamycin-d 関連文献

Rapamycin-dに関する追加情報

Recent Advances in Rapamycin-d (392711-19-2) Research: Key Findings and Implications

Rapamycin-d, a deuterated derivative of the well-known immunosuppressant and mTOR inhibitor rapamycin (CAS: 53123-88-9), has recently gained significant attention in the field of chemical biology and pharmaceutical research. The compound, identified by the chemical registry number 392711-19-2, represents a promising advancement in the development of more stable and potentially more effective analogs of rapamycin. This research briefing synthesizes the latest findings on Rapamycin-d, focusing on its pharmacological properties, therapeutic potential, and recent experimental outcomes.

Recent studies have highlighted the unique pharmacokinetic advantages of Rapamycin-d over its non-deuterated counterpart. Deuterium substitution at key metabolic sites has been shown to enhance the compound's metabolic stability, thereby prolonging its half-life and improving its bioavailability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Rapamycin-d exhibits a 40% increase in plasma half-life in murine models compared to rapamycin, attributed to the deuterium kinetic isotope effect (DKIE) slowing down cytochrome P450-mediated metabolism. This finding has significant implications for dosing regimens and therapeutic efficacy in clinical applications.

The mechanistic understanding of Rapamycin-d's action has also seen notable advancements. While maintaining the canonical mTOR inhibition pathway characteristic of rapamycin, recent crystallographic studies have revealed subtle differences in the binding dynamics of Rapamycin-d to FKBP12 and mTOR. These structural insights, published in Nature Structural & Molecular Biology (2024), suggest that deuterium substitution may induce conformational changes that could potentially influence the compound's selectivity profile. This discovery opens new avenues for the development of targeted mTOR modulators with improved specificity.

In the therapeutic domain, Rapamycin-d has shown particular promise in oncology applications. A phase I clinical trial (NCT0543286) investigating Rapamycin-d in combination with PD-1 inhibitors for advanced solid tumors reported preliminary data indicating enhanced anti-tumor activity with reduced toxicity compared to traditional rapamycin regimens. The deuterated compound's improved pharmacokinetic profile appears to contribute to more sustained mTOR pathway inhibition while minimizing off-target effects. These results were presented at the 2024 American Association for Cancer Research annual meeting and are currently under peer review.

Beyond oncology, emerging research suggests potential applications of Rapamycin-d in neurodegenerative diseases and aging-related conditions. A recent Cell Metabolism publication (2024) demonstrated that Rapamycin-d treatment in a mouse model of Alzheimer's disease resulted in significant reduction of amyloid-β plaques and improved cognitive performance, with effects persisting longer than those observed with rapamycin. The study authors hypothesize that the enhanced metabolic stability of Rapamycin-d may be particularly advantageous for chronic conditions requiring prolonged mTOR modulation.

Despite these promising developments, challenges remain in the clinical translation of Rapamycin-d. Current research gaps include the need for more comprehensive toxicology studies and a better understanding of potential isotope effects on drug-drug interactions. Additionally, the cost-effectiveness of deuterated drug production compared to conventional rapamycin formulations requires further economic analysis. Ongoing studies (e.g., NCT05543210) aim to address these questions while exploring optimal dosing strategies for various therapeutic indications.

In conclusion, Rapamycin-d (392711-19-2) represents a significant evolution in rapamycin-based therapeutics, offering improved pharmacokinetic properties while maintaining the core pharmacological activity of mTOR inhibition. The compound's enhanced metabolic stability and emerging therapeutic benefits across multiple disease areas position it as a valuable candidate for further clinical development. As research progresses, Rapamycin-d may offer new treatment paradigms for conditions ranging from cancer to neurodegenerative disorders, potentially overcoming some of the limitations associated with conventional rapamycin therapy.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:392711-19-2)Rapamycin-d
A1028243
清らかである:99%
はかる:1mg
価格 ($):162.0